molecular formula C11H13NO4 B1368185 (4-Acetylamino-3-methyl-phenoxy)-acetic acid CAS No. 861797-25-3

(4-Acetylamino-3-methyl-phenoxy)-acetic acid

Cat. No. B1368185
M. Wt: 223.22 g/mol
InChI Key: JTQVJANJULCLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Acetylamino-3-methyl-phenoxy)-acetic acid (AMPPA) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. AMPPA has been studied for its ability to modulate the activity of enzymes and other molecules, and its potential to be used in a variety of laboratory experiments.

Scientific Research Applications

Bimolecular Oxidative Amidation of Phenols

A study by Chau and Ciufolini (2014) discussed the bimolecular oxidative amidation of phenols, including 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid. This research is significant in organic synthesis, highlighting the potential of this compound in creating complex molecular structures (Chau & Ciufolini, 2014).

Introgression of Herbicide Resistance

Jugulam, Walsh, and Hall (2014) investigated the introgression of phenoxy herbicide resistance, involving compounds like 4-chloro-2-methylphenoxy acetic acid, from wild to cultivated radishes. This research provides insights into the agricultural implications of herbicide-resistant plants (Jugulam, Walsh, & Hall, 2014).

Synthesis for Anti-Influenza Drugs

Herbicide Analysis in Water Samples

Nuhu et al. (2012) developed a method for determining phenoxy herbicides in water samples, which included compounds like 4-chloro-2-methylphenoxy acetic acid. This research is essential for environmental monitoring and pollution control (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Pharmacokinetics in Rats

Kearbey et al. (2004) studied the pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats. This research contributes to the understanding of the bioavailability and systemic effects of similar compounds (Kearbey et al., 2004).

Magnetic Solid-Phase Extraction Method

Yuan et al. (2018) developed a method for determining phenoxy carboxylic acid herbicides in food crops, which could include similar compounds to 4-acetylamino-3-methyl-phenoxy-acetic acid. This research is significant for food safety and quality control (Yuan et al., 2018).

properties

IUPAC Name

2-(4-acetamido-3-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7-5-9(16-6-11(14)15)3-4-10(7)12-8(2)13/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQVJANJULCLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetylamino-3-methyl-phenoxy)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Acetylamino-3-methyl-phenoxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Acetylamino-3-methyl-phenoxy)-acetic acid
Reactant of Route 3
Reactant of Route 3
(4-Acetylamino-3-methyl-phenoxy)-acetic acid
Reactant of Route 4
Reactant of Route 4
(4-Acetylamino-3-methyl-phenoxy)-acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-Acetylamino-3-methyl-phenoxy)-acetic acid
Reactant of Route 6
Reactant of Route 6
(4-Acetylamino-3-methyl-phenoxy)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.